molecular formula C21H26ClN3O3S B2515317 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methylbenzamide hydrochloride CAS No. 1215561-07-1

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methylbenzamide hydrochloride

Cat. No.: B2515317
CAS No.: 1215561-07-1
M. Wt: 435.97
InChI Key: ZYGKHMVZQLNXKZ-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methylbenzamide hydrochloride is a useful research compound. Its molecular formula is C21H26ClN3O3S and its molecular weight is 435.97. The purity is usually 95%.
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Scientific Research Applications

Hypoxia-Selective Antitumor Agents

Compounds similar to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methylbenzamide hydrochloride have been explored for their potential as hypoxia-selective antitumor agents. These compounds exhibit cytotoxicity under hypoxic conditions, making them candidates for targeting tumor cells in low oxygen environments. The selectivity for hypoxic cells is a critical aspect of reducing side effects and improving the efficacy of cancer treatments (Palmer et al., 1996).

Chemical Synthesis and Protection Groups

The use of dimethoxybenzyl and related moieties as protecting groups in chemical synthesis has been documented. These groups are instrumental in the protection of nitrogen atoms during the synthesis of complex molecules, highlighting the versatility of dimethoxybenzyl derivatives in synthetic chemistry (Grunder-Klotz & Ehrhardt, 1991).

Anticancer Activity

Derivatives of benzamide, including those with dimethylamino and methoxy substituents, have been evaluated for their anticancer activity. These compounds have shown potent cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents (Deady et al., 2003).

Gastrointestinal Motility Enhancement

Compounds structurally related to this compound, such as itopride hydrochloride, have been studied for their effects on gastrointestinal motility. Itopride, in particular, has shown to stimulate gastrointestinal tract activity, suggesting potential applications in the treatment of functional bowel disorders and gastroparesis (Tsubouchi et al., 2003).

Corrosion Inhibition

Benzothiazole derivatives, including those with dimethylamino and methoxy groups, have been investigated as corrosion inhibitors for metals in acidic environments. Their ability to form protective layers on metal surfaces can be crucial in extending the lifespan of metal components in industrial applications (Hu et al., 2016).

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-methylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S.ClH/c1-14-6-8-15(9-7-14)20(25)24(13-12-23(2)3)21-22-18-16(26-4)10-11-17(27-5)19(18)28-21;/h6-11H,12-13H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGKHMVZQLNXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CCN(C)C)C2=NC3=C(C=CC(=C3S2)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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